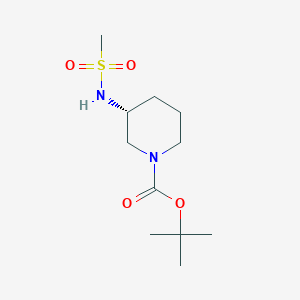

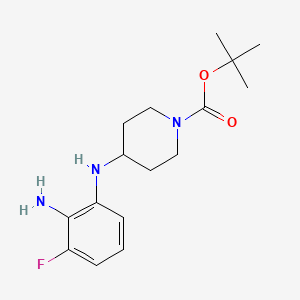

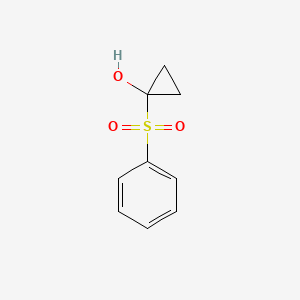

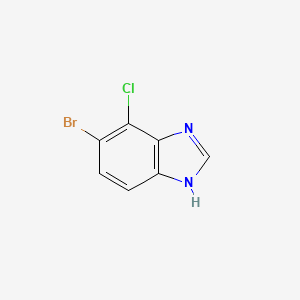

![molecular formula C7H6BrN3 B3026601 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-95-4](/img/structure/B3026601.png)

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

説明

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.055 . It is used for proteomics research .

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution . Another review summarized the synthetic methods of triazole compounds from various nitrogen sources .Molecular Structure Analysis

Triazole compounds, including 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds, including 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, have been used in various chemical reactions . For example, they have been used in the synthesis of various pharmaceuticals and biologically important compounds .科学的研究の応用

Chemical Sensors and Chemosensors

The triazolopyridine–pyridine nucleus of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (referred to as TPT) exhibits fluorescent properties. Researchers have explored its potential as a chemosensor for metal ions. Notably, the Zn²⁺-TPT complex demonstrates efficient chemosensing capabilities .

Antiproliferative Activities in Cancer Research

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, involves 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine. Researchers have tested compounds derived from this system for antiproliferative activities against various human cancer cell lines, particularly gynecological cancers .

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridine

In metal-free synthesis, 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a crucial role. A microwave-mediated cascade reaction between enaminonitriles and benzohydrazides leads to the formation of 1,2,4-triazolo[1,5-a]pyridine. This synthetic pathway is valuable for drug discovery and organic chemistry research .

Proteomics Research

Santa Cruz Biotechnology offers 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine as a product for proteomics research. Its applications in proteomics may include protein labeling, affinity purification, or studying protein–protein interactions .

Biochemical Studies

Researchers have explored the reactivity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine in various biochemical contexts. Investigating its interactions with biomolecules, enzymes, or receptors can provide insights into biological processes .

作用機序

Target of Action

The primary target of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells . The compound’s interaction with CDK2 also induces apoptosis within the cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells .

Action Environment

The action of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of electrophiles . Additionally, the compound can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , which may affect its stability and efficacy.

将来の方向性

特性

IUPAC Name |

4-bromo-3-methyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCHLDIYKXARCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=CN2N=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679435 | |

| Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1024741-95-4 | |

| Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。